molecular formula C18H16N4O3S B11666729 2-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid

2-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid

Cat. No.: B11666729
M. Wt: 368.4 g/mol
InChI Key: DYMNKQRDSBIORK-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-({2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID is a complex organic compound that belongs to the family of benzoic acids This compound is characterized by its unique structure, which includes a benzimidazole moiety and a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-methyl-1H-benzimidazole with a suitable thiol reagent to introduce the sulfanyl group, followed by acylation with an appropriate acyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-({2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 2-[(E)-({2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-({2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID is unique due to the presence of both the benzimidazole and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

2-[(E)-[[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C18H16N4O3S/c1-22-15-9-5-4-8-14(15)20-18(22)26-11-16(23)21-19-10-12-6-2-3-7-13(12)17(24)25/h2-10H,11H2,1H3,(H,21,23)(H,24,25)/b19-10+

InChI Key

DYMNKQRDSBIORK-VXLYETTFSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3C(=O)O

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.